Product packaging for Lesinurad Impurity 6 Di-Lithium Salt(Cat. No.:CAS No. 1533519-99-1)

Lesinurad Impurity 6 Di-Lithium Salt

Cat. No.: B580401
CAS No.: 1533519-99-1
M. Wt: 440.474
InChI Key: NDWCXGIQJGYCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, the identification, quantification, and characterization of impurities in a drug substance, is a mandatory and indispensable step in pharmaceutical development. pharmaffiliates.com Its significance lies in several key areas:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to guarantee the safety and effectiveness of a drug. globalpharmatek.comresearchgate.net The presence of unexpected or excessive impurities can lead to adverse patient reactions or diminish the therapeutic effect of the API. rjpdft.com

Regulatory Compliance: Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com Adherence to ICH guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, is essential for compliance. pharmaffiliates.comeuropa.euich.org

Process Optimization and Control: Understanding the impurity profile can reveal the impact of different manufacturing parameters on the formation of impurities. globalpharmatek.com This knowledge allows for the optimization of synthetic pathways and production processes to minimize the generation of unwanted substances. globalpharmatek.commoravek.com

Stability Assessment: Impurity profiling is crucial for identifying potential degradation pathways and products. globalpharmatek.com This information helps in determining the appropriate storage conditions and establishing the shelf life of the final drug product. globalpharmatek.com

Classification of Pharmaceutical Impurities

The ICH classifies impurities into three main categories, providing a framework for their systematic control. veeprho.compharmastate.academyich.org

Organic Impurities: Process-Related and Degradation Products

Organic impurities are the most common type found in synthetic APIs and can arise during manufacturing or storage. moravek.commoravek.com They are often related to the API's chemical structure and can be identified or unidentified, volatile or non-volatile. pharmastate.academyich.org

Process-Related Impurities: These impurities are introduced during the manufacturing process. synthinkchemicals.com They include:

Starting Materials and Intermediates: Unreacted materials or intermediates from the synthetic route. moravek.compharmastate.academy

By-products: Formed from side reactions during the synthesis of the API. csjmu.ac.inpharmastate.academy

Reagents, Ligands, and Catalysts: Chemicals used to facilitate reactions that are not completely removed from the final product. moravek.comich.org

Degradation Products: These impurities result from the chemical breakdown of the drug substance over time due to factors like exposure to light, heat, moisture, or changes in pH. csjmu.ac.insynthinkchemicals.com

Inorganic Impurities

Inorganic impurities are typically derived from the manufacturing process and are generally known and identified. pharmastate.academyich.org This category includes:

Reagents, ligands, and catalysts. ich.orgmoravek.com

Heavy metals or other residual metals. ich.orgmoravek.com

Inorganic salts. ich.orgmoravek.com

Other materials like filter aids or charcoal. ich.orgmoravek.com

Residual Solvents

Residual solvents are organic or inorganic liquids used during the synthesis of an API or in the preparation of a drug product. pharmastate.academyich.org Since these solvents are not completely removed by practical manufacturing techniques, they remain as impurities. The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk: pharmastate.academymoravek.com

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental harm. pharmastate.academymoravek.com

Class 2: Solvents to be limited in use due to their inherent toxicity. pharmastate.academymoravek.com

Class 3: Solvents with low toxic potential, considered less of a risk to human health. pharmastate.academymoravek.com

Table 1: Classification of Pharmaceutical Impurities according to ICH Guidelines

Impurity Category Sub-types Examples
Organic Impurities Process-Related (Starting Materials, By-products, Intermediates), Degradation Products, Reagents, Ligands, Catalysts. ich.org Unreacted intermediates, products of side reactions, products of API decomposition. csjmu.ac.inpharmastate.academy
Inorganic Impurities Reagents, Ligands, Catalysts, Heavy Metals, Inorganic Salts, Filter Aids. ich.org Palladium catalyst, sodium chloride, charcoal. ich.orgmoravek.com
Residual Solvents Class 1 (To be avoided), Class 2 (To be limited), Class 3 (Low toxic potential). pharmastate.academy Benzene (Class 1), Acetonitrile (B52724) (Class 2), Ethanol (Class 3). pharmastate.academy

Rationale for Focused Research on Lesinurad Impurity 6 Di-Lithium Salt

Focused research on a specific impurity like this compound is driven by the stringent regulatory requirement to fully characterize the impurity profile of any new drug substance. ikev.org Impurities that are present above a certain threshold (typically 0.10% for reporting and 0.15% for identification, depending on the maximum daily dose) must be identified and qualified. ich.org Lesinurad Impurity 6 is likely a process-related impurity or a degradation product that has been detected during the manufacturing or stability testing of Lesinurad. The formation of the di-lithium salt suggests it may arise from a process involving lithium-containing reagents or a specific pH environment during work-up or formulation. The precise identification, structural elucidation, and quantification of such impurities are essential to ensure that each batch of the API is consistent, pure, and safe. This focused research ensures that the potential impact of the impurity is understood and controlled, maintaining the quality and safety of the final pharmaceutical product.

Table 2: Chemical Data for this compound

Identifier Data
Chemical Name This compound
Molecular Formula C₂₁H₁₈N₄O₅S · 2Li axios-research.comsincopharmachem.com
Molecular Weight 438.47 g/mol (for the free acid) axios-research.comsincopharmachem.com
CAS Number 1533519-99-1 (free base) axios-research.comsincopharmachem.com

Importance of Salt Forms in Impurity Characterization

The salt form of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility, stability, crystallinity, and bioavailability. pharmtech.comnih.govbjcardio.co.uk In the context of impurity characterization, preparing an impurity as a salt can be advantageous for several reasons:

Enhanced Stability: Converting an impurity into a salt can lead to a more stable, crystalline solid form, which is easier to handle, store, and characterize. pharmtech.com

Improved Solubility: Salt formation can alter the solubility of a compound in various solvents, which can be beneficial for purification processes like crystallization or for preparing solutions for analytical testing. nih.gov

Facilitation of Isolation and Purification: The different crystallization properties of a salt compared to the free form can be exploited to isolate and purify the impurity from a complex mixture.

The use of lithium salts, in particular, is common in various chemical applications. Lithium carbonate, for instance, is a widely used industrial chemical and a precursor for many other lithium compounds. mdpi.com While the direct therapeutic use of lithium is primarily for mood disorders, its salts are also utilized in the preparation of reference standards for analytical purposes. slideshare.net The formation of a di-lithium salt, as in the case of "this compound," suggests the presence of two acidic protons in the impurity molecule that can be deprotonated to form a salt with two lithium ions. This is a common reaction for dicarboxylic acids. sincopharmachem.com

Current Gaps in Literature Regarding Specific Di-Lithium Salt Impurities

A comprehensive search of publicly available scientific literature, including peer-reviewed articles and patent databases, reveals a significant gap in information specifically concerning "this compound." While commercial suppliers list this compound as a reference standard, detailed scientific studies on its synthesis, structural elucidation (e.g., NMR, mass spectrometry data), and the specific rationale for its preparation as a di-lithium salt are not readily found. axios-research.comsincopharmachem.comzzstandard.com

This lack of public information is not uncommon for pharmaceutical impurities, as much of the detailed process chemistry and impurity profiling data is proprietary to the drug manufacturer. The information that is available often comes from regulatory filings, which may not be fully accessible to the public, or from the catalogs of specialized chemical suppliers who synthesize these reference materials. Therefore, the scientific community's understanding of such specific impurity salt forms is often limited, highlighting an area where more transparent and detailed publications could be beneficial for the broader field of pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N4O5S B580401 Lesinurad Impurity 6 Di-Lithium Salt CAS No. 1533519-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWCXGIQJGYCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Postulations for the Genesis of Lesinurad Impurity 6 Di Lithium Salt

Elucidation of Potential Synthetic By-Product Pathways

The synthesis of a complex molecule like Lesinurad involves multiple chemical transformations, each with the potential for side reactions that can lead to the formation of impurities. The specific structure of Lesinurad Impurity 6 Di-Lithium Salt, which has a molecular formula of C21H18N4O5S for its free base form, suggests that it may arise from reactions involving the core intermediates of the Lesinurad synthesis.

The synthesis of Lesinurad typically involves the formation of a triazole ring, followed by S-alkylation with a derivative of acetic acid. One of the key intermediates in several reported synthetic routes is 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. The subsequent alkylation of the thiol group is a critical step where side reactions can occur.

For instance, if the alkylating agent, such as an ester of bromoacetic acid, is used in excess or under suboptimal reaction conditions, it could potentially react with other nucleophilic sites on the triazole intermediate or undergo self-condensation reactions, leading to the formation of dimeric or other complex by-products. Furthermore, incomplete reactions or the presence of reactive intermediates could lead to the formation of unexpected adducts.

A plausible pathway for the formation of a precursor to Impurity 6 could involve the reaction of the primary triazole thiol intermediate with an unintended electrophile present in the reaction mixture. The molecular formula of the impurity suggests the incorporation of additional carbon and nitrogen atoms, which could originate from solvents, reagents, or their degradation products.

Table 1: Potential Side Reactions in Lesinurad Synthesis

Synthetic Step Potential Side Reaction Possible Outcome
S-alkylation of triazole thiolReaction with alternative electrophilesFormation of a precursor to Impurity 6
Triazole ring formationIncomplete cyclization or rearrangementGeneration of isomeric impurities
BrominationOver-bromination or side-chain brominationFormation of poly-brominated impurities

The choice of reagents and catalysts plays a pivotal role in directing the course of a chemical reaction and can significantly influence the impurity profile of the final product. In the synthesis of Lesinurad, bases are commonly employed to facilitate the S-alkylation step. The nature and strength of the base can affect the selectivity of the reaction. A strong base could deprotonate other less acidic protons on the molecule, opening up pathways for undesired reactions.

Catalysts, if used, can also contribute to impurity formation. For example, residual catalysts from a preceding step could interfere with subsequent transformations. The formation of organometallic intermediates in cross-coupling reactions, which may be used in the synthesis of the naphthalene (B1677914) core of Lesinurad, can sometimes lead to homocoupling or other side reactions.

The purity of starting materials is a cornerstone of robust pharmaceutical manufacturing. Impurities present in the initial raw materials can be carried through the synthetic sequence and may even participate in side reactions to form new impurities. For instance, if the starting 4-cyclopropylnaphthalene derivative contains isomeric impurities, these could be converted into the corresponding isomeric impurities of Lesinurad.

Similarly, the quality of reagents is crucial. For example, commercial bromoacetic acid derivatives may contain impurities that could react with the Lesinurad intermediates to form by-products. Therefore, stringent control over the quality of all raw materials is essential to minimize the formation of impurities like Lesinurad Impurity 6.

Investigation of Degradation Pathways

In addition to being a synthetic by-product, Lesinurad Impurity 6 could also arise from the degradation of the Lesinurad molecule under certain conditions. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation, are instrumental in identifying potential degradation products.

Lesinurad contains an acetic acid moiety, which includes a carboxylic acid functional group. While generally stable, under certain pH and temperature conditions, this part of the molecule could be susceptible to reactions. However, the core triazole and naphthalene rings are generally stable to hydrolysis. It is more likely that hydrolytic conditions could lead to the degradation of other components in a formulated product, which might then interact with Lesinurad.

A more plausible hydrolytic pathway could involve the cleavage of the C-S bond, although this is generally a stable linkage. The conditions required for such a cleavage would likely be harsh.

The sulfur atom in the thioether linkage of Lesinurad is a potential site for oxidation. Under oxidative stress, the sulfide could be oxidized to a sulfoxide or a sulfone. While these would be distinct impurities, further degradation of these oxidized products could potentially lead to more complex structures.

The naphthalene ring system could also be susceptible to oxidation, potentially leading to the formation of quinone-type structures or hydroxylated derivatives. The subsequent reaction of these degradation products with other molecules or fragments could theoretically lead to the formation of a precursor to Impurity 6.

Table 2: Potential Degradation Pathways for Lesinurad

Degradation Type Potential Reaction Site Potential Degradation Product
OxidativeThioether linkageSulfoxide or Sulfone
OxidativeNaphthalene ringHydroxylated or quinone-type derivatives
HydrolyticCarboxylic acid moietyPotential for salt formation or decarboxylation under harsh conditions

Photolytic Decomposition Pathways

The chemical structure of Lesinurad, which incorporates a thioether linkage and an N-aryl triazole moiety, is susceptible to degradation upon exposure to light. Photolytic decomposition can initiate the formation of Lesinurad Impurity 6 through several potential pathways, primarily involving the cleavage of the carbon-sulfur bond in the thioacetic acid side chain.

One plausible mechanism involves the absorption of photons by the Lesinurad molecule, leading to an excited state. This excess energy can be channeled to the weakest bonds within the molecule, promoting their cleavage. The thioether bond (C-S) is a known chromophore and can be susceptible to photolytic cleavage, which can occur through homolytic or heterolytic pathways.

Homolytic Cleavage: In this pathway, the C-S bond breaks symmetrically, generating a thiyl radical and a carbon-centered radical. The thiyl radical can then undergo further reactions, such as dimerization or reaction with other molecules, while the carbon-centered radical can be oxidized or participate in other radical-mediated processes.

Heterolytic Cleavage: Alternatively, the C-S bond can break asymmetrically, leading to the formation of a carbocation and a thiolate anion. The stability of these intermediates will be influenced by the surrounding molecular structure and the solvent environment.

The N-aryl triazole ring system in Lesinurad can also play a role in the photolytic degradation process. Triazole derivatives are known to undergo photodegradation, which can involve ring opening or other complex rearrangements. The interaction between the excited triazole ring and the thioether linkage could facilitate the cleavage of the C-S bond.

The molecular formula of this compound has been reported as C₂₁H₁₈N₄O₅S·2Li. Based on this, a plausible structure for the free acid of Impurity 6 could involve the oxidation of the sulfur atom to a sulfoxide or sulfone, and a modification of the acetic acid side chain, potentially leading to a dicarboxylic acid derivative, which would account for the formation of a di-lithium salt.

A proposed photolytic pathway could involve the initial photo-oxidation of the thioether to a sulfoxide. This sulfoxide could then undergo further photochemical reactions, such as a Pummerer-type rearrangement or further oxidation, ultimately leading to the cleavage and modification of the side chain to form a dicarboxylic acid, the precursor to Impurity 6.

Table 1: Potential Photolytic Degradation Reactions of Lesinurad

Reaction TypeDescriptionPotential Products
Homolytic C-S CleavageSymmetrical breaking of the thioether bond upon photoexcitation.Thiyl and carbon-centered radicals.
Heterolytic C-S CleavageAsymmetrical breaking of the thioether bond, forming ionic intermediates.Carbocation and thiolate anion.
Photo-oxidationOxidation of the sulfur atom in the thioether linkage.Sulfoxide and sulfone derivatives.
Triazole Ring DegradationPhotochemically induced opening or rearrangement of the triazole ring.Various degradation products.

Thermal Stress-Induced Transformations

Exposure of Lesinurad to elevated temperatures can also induce degradation, leading to the formation of Impurity 6. Thermal degradation pathways may differ from photolytic routes and are often initiated by the weakest bonds in the molecule that are susceptible to thermolysis.

The thioacetic acid moiety is a likely site for thermal decomposition. Thioesters and thioethers can undergo thermal cleavage of the C-S bond. For aryl thioacetic acids, decarboxylation can also be a significant degradation pathway at elevated temperatures.

A plausible thermal degradation mechanism for the formation of the precursor to Impurity 6 could involve the oxidation of the thioether to a sulfoxide, similar to the photolytic pathway. Sulfoxides are known to undergo thermal elimination reactions (the Cope elimination), which could lead to the cleavage of the C-S bond and subsequent rearrangement and oxidation to form a dicarboxylic acid structure.

Another possibility is the thermal decomposition of the N-aryl triazole ring. High temperatures can induce ring cleavage and rearrangement reactions in heterocyclic compounds. The degradation of the triazole ring could generate reactive intermediates that then interact with the thioacetic acid side chain, leading to the formation of Impurity 6.

Table 2: Potential Thermal Degradation Reactions of Lesinurad

Reaction TypeDescriptionKey Factors
Thermolytic C-S CleavageCleavage of the thioether bond due to thermal energy.Temperature, presence of catalysts.
DecarboxylationLoss of carbon dioxide from the carboxylic acid group.High temperatures.
Sulfoxide EliminationThermal elimination reaction of a sulfoxide intermediate.Formation of a sulfoxide.
Triazole Ring DecompositionThermal breakdown of the triazole ring structure.High temperatures.

Formation of Di-Lithium Salt: Ionic Interactions and Counterion Effects

The formation of Lesinurad Impurity 6 as a di-lithium salt is a result of acid-base chemistry, where the acidic protons of the impurity molecule are neutralized by lithium ions. The stoichiometry and crystallinity of the resulting salt are influenced by various process parameters.

Acid-Base Equilibria and Salt Formation with Lithium Ions

Lesinurad itself is a monocarboxylic acid with a pKa of approximately 3.3, indicating it is a weak acid. The formation of a di-lithium salt for Impurity 6 strongly suggests the presence of two acidic functional groups in its structure. Based on its molecular formula, it is plausible that Impurity 6 is a dicarboxylic acid.

The formation of the di-lithium salt is an acid-base neutralization reaction:

Impurity-6-(COOH)₂ + 2 Li⁺OH⁻ → Impurity-6-(COO⁻Li⁺)₂ + 2 H₂O

The equilibrium of this reaction is governed by the pKa values of the two carboxylic acid groups and the pH of the solution. To form the di-lithium salt, a sufficiently basic environment is required to deprotonate both carboxylic acid groups. The concentration of lithium ions in the solution will also drive the equilibrium towards the formation of the salt.

Influence of Process Conditions on Salt Stoichiometry and Crystallinity

The stoichiometry of the lithium salt (mono- or di-lithium) is highly dependent on the process conditions during its formation and isolation.

pH and Stoichiometry of Base: The molar ratio of the lithium base (e.g., lithium hydroxide) to the impurity is a critical factor. The addition of at least two equivalents of a lithium base is necessary to ensure the complete deprotonation of both carboxylic acid groups and the formation of the di-lithium salt. The final pH of the solution will also influence the extent of deprotonation.

Temperature: Temperature can affect the solubility of both the free acid form of the impurity and its lithium salts. It can also influence the kinetics of the salt formation and crystallization processes.

Crystallinity: The crystallinity of the precipitated salt is influenced by factors such as the rate of cooling, the degree of supersaturation, and the presence of seed crystals. A controlled crystallization process is necessary to obtain a crystalline product with consistent properties. The intensity ratios of peaks in X-ray diffraction (XRD) patterns can be used to assess the degree of crystallinity.

Table 3: Influence of Process Conditions on Salt Characteristics

Process ParameterEffect on StoichiometryEffect on Crystallinity
Molar Ratio of BaseA ratio of ≥ 2:1 (LiOH:Impurity) favors di-lithium salt formation.Can influence crystal size and habit.
pHHigher pH promotes complete deprotonation for di-lithium salt.Affects nucleation and crystal growth.
TemperatureAffects solubility and reaction kinetics.Influences crystal size distribution.
Cooling RateSlower cooling generally leads to larger, more well-defined crystals.Rapid cooling can lead to amorphous or poorly crystalline material.

Solvent Effects on Impurity Salt Precipitation

The choice of solvent is crucial in the precipitation of the di-lithium salt of Lesinurad Impurity 6. The solubility of the salt is highly dependent on the properties of the solvent.

Solvent Polarity: Generally, organic salts have lower solubility in non-polar organic solvents. The precipitation of the di-lithium salt is often induced by adding a less polar "anti-solvent" to a solution of the salt in a more polar solvent. The dielectric constant of the solvent plays a significant role in its ability to solvate ions.

Solvent-Ion Interactions: The ability of the solvent to solvate the lithium cations and the dicarboxylate anion of the impurity will affect the solubility of the salt. Solvents that can effectively solvate these ions will tend to keep the salt in solution.

Mixed Solvent Systems: The use of mixed solvent systems provides a means to fine-tune the solubility of the salt and control the precipitation process. The ratio of the solvents can be adjusted to achieve the desired level of supersaturation for crystallization.

The solubility of lithium salts in various organic solvents is an important consideration. For instance, lithium salts tend to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and less soluble in non-polar solvents like hexane and toluene. The choice of solvent will therefore be a critical parameter in the isolation and purification of this compound.

Table 4: Common Solvents and Their Potential Effect on Lithium Salt Precipitation

SolventPolarityExpected Solubility of Lithium SaltRole in Precipitation
WaterHighHighDissolving solvent
Methanol/EthanolHighModerate to HighDissolving solvent
AcetoneMediumModerateCan act as both solvent and anti-solvent
Acetonitrile (B52724)MediumModerateCan act as both solvent and anti-solvent
Ethyl AcetateLowLowAnti-solvent
Hexane/HeptaneVery LowVery LowAnti-solvent

Advanced Analytical Methodologies for Characterization and Quantification of Lesinurad Impurity 6 Di Lithium Salt

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For a polar, salt-form impurity like Lesinurad Impurity 6 Di-Lithium Salt, a variety of chromatographic approaches can be employed to achieve optimal separation from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical impurities. The development of a suitable HPLC method for this compound requires careful consideration of the stationary phase, mobile phase, and detection strategy to achieve the desired selectivity and sensitivity.

The choice of stationary phase is critical in HPLC method development. For the separation of a polar compound like this compound from the less polar Lesinurad API, a reversed-phase C18 column is a common starting point. chromatographyonline.comthermofisher.com These columns, packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, separate compounds based on their hydrophobicity. To enhance retention and improve the peak shape of polar analytes, C18 columns with high-density bonding or end-capping are often preferred. The selection of a specific C18 column can be guided by screening various commercially available columns with different properties.

Table 1: Representative HPLC Stationary Phases for Polar Impurity Analysis

Stationary Phase Particle Size (µm) Pore Size (Å) Key Features
Waters Acquity UPLC BEH C18 1.7 130 Ethylene bridged hybrid particles for enhanced stability at high pH.
Phenomenex Luna C18(2) 5 100 High-purity silica with dense bonding for good peak shape. thermofisher.com

This table presents a selection of stationary phases commonly used for the analysis of polar impurities and is not exhaustive.

The mobile phase composition plays a pivotal role in achieving the desired separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. For the analysis of Lesinurad and its impurities, a combination of a phosphate (B84403) buffer and acetonitrile has been shown to be effective. thermofisher.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analytes and thereby their retention.

A gradient elution program, where the proportion of the organic modifier is varied over time, is often necessary to resolve complex mixtures of impurities with varying polarities. A shallow gradient can be employed to achieve high-resolution separation of closely eluting peaks. chromatographytoday.com

Table 2: Illustrative HPLC Gradient Elution Program

Time (min) % Aqueous (e.g., 20mM Phosphate Buffer, pH 3.5) % Organic (e.g., Acetonitrile)
0 95 5
20 60 40
25 20 80

This table provides a hypothetical gradient program. The actual gradient would require optimization based on the specific column and sample matrix.

The choice of detector is dictated by the physicochemical properties of the analyte and the desired sensitivity.

UV Detector: A UV detector is a common and robust detector for HPLC. The selection of an appropriate wavelength is crucial for sensitivity. Lesinurad has a UV absorbance maximum around 290 nm, which can be a suitable wavelength for the detection of the API and its chromophoric impurities. nih.gov

Photodiode Array (PDA) Detector: A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each point in the chromatogram. chromatographyonline.com This provides valuable information for peak purity assessment and can help in the identification of unknown impurities by comparing their spectra with that of the parent drug. chromatographyonline.com

Charged Aerosol Detector (CAD): For impurities that lack a strong chromophore, such as the di-lithium salt which may have different UV absorption characteristics compared to the free acid form, a Charged Aerosol Detector (CAD) is a powerful alternative. thermofisher.com CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. lcms.cz This makes it particularly useful for the accurate quantification of impurities for which reference standards are not available. thermofisher.comlcms.cz

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to conventional HPLC. waters.compsu.edu For the analysis of this compound, a UPLC method can offer a substantial improvement in analytical performance. The principles of method development for UPLC are similar to HPLC, but the system is optimized for higher pressures and lower dispersion. A UPLC method based on hydrophilic interaction liquid chromatography (HILIC) has been developed for the simultaneous determination of Lesinurad and its metabolites, demonstrating the utility of this technique for polar compounds.

Table 3: Exemplary UPLC Method Parameters

Parameter Value
Column Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% A to 60% A over 5 minutes

| Detector | PDA and/or CAD |

This table outlines a potential UPLC method based on published methods for Lesinurad and its metabolites. Specific parameters would need to be optimized for this compound.

Supercritical Fluid Chromatography (SFC) for Orthogonal Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC offers orthogonal selectivity to reversed-phase HPLC, meaning it separates compounds based on different mechanisms. nih.govslideshare.net This makes it a valuable tool for impurity profiling, as it can resolve impurities that may co-elute in an HPLC method. chromatographyonline.com For a polar salt like this compound, the addition of a polar co-solvent, such as methanol, to the carbon dioxide mobile phase is necessary to achieve retention and elution on a polar stationary phase. chromatographytoday.com

Table 4: Representative SFC Method Parameters

Parameter Value
Column PrincetonSFC 2-Ethylpyridine (4.6 x 150 mm, 5 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.2% Ammonium Hydroxide (B78521)
Flow Rate 3.0 mL/min
Gradient 5% B to 40% B over 10 minutes
Back Pressure 150 bar

| Detector | PDA and/or CAD |

This table illustrates a hypothetical SFC method. The development of a specific SFC method would require screening of various columns and mobile phase modifiers.

Gas Chromatography (GC) Considerations for Volatile Precursors (If Applicable)

Direct analysis of this compound by Gas Chromatography (GC) is not a viable method due to its high molecular weight, low volatility, and salt nature. However, GC-MS can be a valuable tool for monitoring volatile precursors used in the synthesis of Lesinurad that might contribute to the formation of this impurity.

For instance, the synthesis of the core triazole or naphthalene (B1677914) structures might involve volatile starting materials. To analyze these precursors, which may be carboxylic acids or other polar compounds, a derivatization step is typically required to increase their volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens in functional groups like -COOH, -OH, and -NH are replaced with a trimethylsilyl (B98337) (TMS) group. omicsonline.orgtcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. usherbrooke.ca

The GC-MS analysis of silylated precursors would allow for their separation and identification, helping to control the quality of starting materials and intermediates, thereby minimizing the formation of downstream impurities.

Table 1: Hypothetical GC-MS Parameters for Silylated Precursors

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temp. 250°C
Oven Program 70°C (1 min), then 10°C/min to 280°C (hold 5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-650 amu

This table presents typical parameters for the GC-MS analysis of silylated organic compounds and is for illustrative purposes. omicsonline.org

Spectroscopic and Spectrometric Elucidation Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of pharmaceutical impurities.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For a non-volatile compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, with a molecular formula of C₂₁H₁₈N₄O₅S·2Li, the expected monoisotopic mass of the free base (C₂₁H₁₈N₄O₅S) would be calculated and compared to the measured mass. The presence of the di-lithium salt would be observed in the mass spectrum, often as adducts with the analyte molecule. nih.gov

Table 2: HRMS Data for Lesinurad Impurity 6 Free Base

AttributeValue
Molecular Formula C₂₁H₁₈N₄O₅S
Calculated Monoisotopic Mass 438.1001 amu
Measured Mass (Hypothetical) 438.1005 amu
Mass Error (Hypothetical) < 5 ppm

This table illustrates the principle of accurate mass measurement for elemental composition determination.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule and allows for the identification of its key structural features. Based on the known structure of Lesinurad and related compounds, the fragmentation of Lesinurad Impurity 6 would likely involve characteristic losses.

The structure of Lesinurad Impurity 6 contains a naphthalene ring, a cyclopropyl (B3062369) group, and a triazole ring. The fragmentation in MS/MS would likely show losses corresponding to these moieties. For example, cleavage of the bond between the naphthalene and the triazole ring, or fragmentation of the side chain attached to the triazole ring, would produce characteristic ions. cdnsciencepub.commdpi.comresearchgate.netlibretexts.orgyoutube.com The fragmentation of the naphthalene ring itself can also provide structural confirmation. researchgate.net

Table 3: Predicted MS/MS Fragmentation of Lesinurad Impurity 6 (Free Base)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Moiety Lost
439 [M+H]⁺362C₂H₅O₂SThioacetic acid side chain
439 [M+H]⁺267C₉H₈O₂SSubstituted triazole acetic acid
439 [M+H]⁺167C₁₅H₁₀N₃O₂SN-aryl triazole thioacetic acid

This table presents a hypothetical fragmentation pattern based on the structure of Lesinurad and general fragmentation principles of its constituent moieties.

Lithium has two stable isotopes, ⁶Li (7.59% abundance) and ⁷Li (92.41% abundance). energ-en.ro This distinct isotopic signature can be observed in the mass spectrum of lithium-containing compounds. In the case of this compound, the presence of two lithium atoms would result in a characteristic isotopic pattern for ions containing lithium. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS) are highly sensitive for determining lithium isotope ratios. energ-en.ronsf.goviaea.org While ESI-MS is primarily used for the organic part of the molecule, the isotopic distribution of lithium can serve as a confirmatory piece of evidence for the presence of the di-lithium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be employed to characterize this compound.

The ¹H NMR spectrum would show signals corresponding to the protons in the different chemical environments of the molecule. This would include the characteristic signals for the aromatic protons of the naphthalene ring system, the protons of the cyclopropyl group (typically in the upfield region), and the protons of the acetic acid moiety. capes.gov.brresearchgate.netdtic.milacs.org

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and the chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). acs.orgchemicalbook.comorganicchemistrydata.orgspectrabase.comoregonstate.educdnsciencepub.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Features of Lesinurad Impurity 6 (Free Base in a suitable deuterated solvent)

Structural FeaturePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Naphthalene Ring 7.0 - 8.5120 - 140
Cyclopropyl Group 0.5 - 1.55 - 20
Triazole Ring 7.5 - 8.5140 - 160
-S-CH₂- 3.5 - 4.530 - 40
-COOH >10 (or absent in salt form)170 - 180

This table presents predicted chemical shift ranges based on known data for similar structural motifs. researchgate.netacs.orgacs.orgcdnsciencepub.comtandfonline.comurfu.rursc.orgncl.res.in The exact values will depend on the specific substitution pattern and the solvent used.

¹H and ¹³C NMR for Organic Structure Elucidation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the cornerstone for the structural elucidation of organic molecules like Lesinurad Impurity 6. researchgate.netnih.gov These techniques provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

For Lesinurad Impurity 6, the ¹H NMR spectrum is expected to display a complex pattern of signals corresponding to the aromatic protons of the naphthalene ring system, the cyclopropyl group protons, and the methylene (B1212753) protons of the thioacetic acid moiety. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the protons on the naphthalene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The cyclopropyl protons will exhibit characteristic multiplets in the upfield region, while the methylene protons adjacent to the sulfur atom and the carboxylate group will have a distinct singlet peak.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the triazole ring, the cyclopropyl group, and the thioacetate (B1230152) side chain would be observed in their characteristic regions. The carbonyl carbon of the carboxylate group is expected to appear significantly downfield.

Hypothetical ¹H and ¹³C NMR Data for Lesinurad Impurity 6

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Naphthalene-H7.2 - 8.2 (m)120 - 135
Cyclopropyl-H0.8 - 1.5 (m)10 - 20
-S-CH₂-~3.5 (s)~35
Triazole-NH13.0 - 15.0 (br s)-
Carboxylate-C=O-~170
Triazole-C-145 - 160

Note: This table is generated based on typical chemical shifts for similar functional groups and does not represent experimentally verified data for this specific molecule. illinois.educommonorganicchemistry.compitt.eduepfl.chresearchgate.netdicp.ac.cnresearchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the Lesinurad Impurity 6 molecule, a suite of two-dimensional (2D) NMR experiments is indispensable. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is instrumental in identifying adjacent protons, such as those within the cyclopropyl group and the spin systems on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the cyclopropyl group and the adjacent aromatic ring.

The combined interpretation of these 2D NMR spectra provides a comprehensive and detailed picture of the molecular structure of Lesinurad Impurity 6, confirming the identity and position of all substituents on the triazole and naphthalene core. ncl.res.inacs.orgnih.gov

Solid-State NMR for Salt Form and Crystalline Structure (Limited to Analytical Aspect)

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid form of a pharmaceutical substance, including its crystalline structure and the nature of the salt. nih.govacs.orgnasa.gov For this compound, ⁷Li ssNMR would be particularly informative. The chemical shift and quadrupolar coupling constant of the ⁷Li nucleus are sensitive to its local environment, providing insights into the coordination of the lithium ions with the carboxylate and potentially other heteroatoms in the molecule. researchgate.netacs.org This can help to confirm the ionic nature of the salt and provide information about the number of distinct lithium environments in the crystal lattice. Furthermore, ¹³C and ¹⁵N ssNMR can be used to study the polymorphism of the impurity, as different crystalline forms will give rise to different chemical shifts and peak shapes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Salt Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to characterize the salt form. nih.govnih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The formation of the di-lithium salt would be clearly indicated by the disappearance of the broad O-H stretching vibration of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong, sharp asymmetric stretching vibration for the carboxylate anion (COO⁻) at approximately 1550-1650 cm⁻¹. Other key expected vibrational modes include C-H stretching of the aromatic and cyclopropyl groups, C=N and N-N stretching of the triazole ring, and the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. The formation of the lithium salt can also be monitored by changes in the vibrational frequencies of the carboxylate group.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Cyclopropyl C-H Stretch2900 - 30002900 - 3000
Carboxylate (COO⁻) Asymmetric Stretch1550 - 1650Weaker signal
Carboxylate (COO⁻) Symmetric Stretch1300 - 1420Stronger signal
Aromatic C=C Stretch1450 - 16001450 - 1600
Triazole Ring Vibrations1200 - 15001200 - 1500
C-S Stretch600 - 800600 - 800

Note: This table is generated based on typical vibrational frequencies for similar functional groups and does not represent experimentally verified data for this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that provides information about the electronic transitions within a molecule. researchgate.netresearchgate.net The chromophores in Lesinurad Impurity 6, primarily the substituted naphthalene and triazole ring systems, are expected to exhibit characteristic UV absorption maxima.

The UV spectrum of Lesinurad Impurity 6 is likely to show multiple absorption bands in the range of 200-400 nm. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent. The formation of the di-lithium salt is not expected to cause a major shift in the UV absorption maxima compared to the free acid form. This technique is particularly useful for the quantitative analysis of the impurity, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. A validated UV-Vis spectrophotometric method can be a simple and rapid approach for determining the concentration of this impurity in bulk drug substances and formulations. Research on Lesinurad and its degradation products has demonstrated the utility of derivative spectrophotometry to resolve spectral overlap with other compounds. rsc.org

Elemental Analysis for Lithium Content and Purity (Excluding Toxicological Interpretation)

The accurate determination of the elemental composition of this compound is crucial for confirming its identity and assessing its purity. Specifically, the quantification of lithium is essential to verify the stoichiometry of the salt.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Lithium Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique for the determination of elemental composition, including the quantification of lithium at trace and ultra-trace levels. thermofisher.comperkinelmer.comthermofisher.comresearchgate.netspectroscopyonline.comunr.edu.arnih.govnih.govspectroscopyonline.comchromatographyonline.com The high sensitivity of ICP-MS allows for the accurate determination of the lithium content in a small amount of the impurity sample.

Validation Parameters for Impurity Analytical Methods

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are critical parameters evaluated during validation to ensure its reliability and suitability for routine use in quality control laboratories. Robustness testing assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, evaluates the reproducibility of the test results under various conditions, such as different laboratories, analysts, and instruments.

For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often employed. The robustness and ruggedness of such a method are established by introducing intentional, minor changes to the chromatographic conditions and observing the effect on the analytical results.

Robustness

The robustness of the analytical method for this compound is determined by varying critical chromatographic parameters and evaluating the impact on system suitability parameters, such as theoretical plates, tailing factor, and the resolution between this compound and other related substances. The parameters typically investigated include:

Flow Rate of the Mobile Phase: The flow rate is altered by a small margin (e.g., ±0.1 mL/min) from the nominal rate.

pH of the Mobile Phase Buffer: The pH of the buffer solution in the mobile phase is adjusted slightly (e.g., ±0.2 units).

Column Temperature: The temperature of the chromatographic column is varied (e.g., ±5°C).

Mobile Phase Composition: The ratio of the organic solvent to the aqueous phase is slightly modified (e.g., ±2%).

The results of the robustness study are typically assessed by calculating the percentage of relative standard deviation (%RSD) for the assay of this compound and ensuring that the system suitability criteria are met under all varied conditions.

Table 1: Representative Robustness Data for the Analysis of this compound

ParameterVariationAssay of this compound (% of Nominal)Tailing FactorTheoretical PlatesResolution
Flow Rate 0.9 mL/min99.81.152002.6
1.1 mL/min100.31.248002.4
pH of Mobile Phase pH 2.899.51.151002.5
pH 3.2100.51.249502.5
Column Temperature 25°C100.11.249002.4
35°C99.71.153002.7
Mobile Phase Composition Organic Phase -2%99.41.248502.3
Organic Phase +2%100.61.151502.8
Nominal Condition 1.0 mL/min, pH 3.0, 30°C, Standard Composition 100.0 1.1 5100 2.5

Note: The data presented in this table is for illustrative purposes and represents typical results for a robustness study.

Ruggedness

The ruggedness of the analytical method is established to ensure that it can be successfully transferred between different laboratories and analysts without a significant impact on the accuracy and precision of the results. This is a critical consideration for methods intended for use in multiple manufacturing sites or by different quality control teams. The evaluation of ruggedness typically involves:

Different Analysts: The analysis is performed by at least two different analysts.

Different Instruments: The method is run on different HPLC systems.

Different Days: The analysis is conducted on different days.

The results from the different conditions are then statistically compared, often using an F-test or a t-test, to determine if there are any significant differences. The %RSD for the assay results obtained under these varied conditions should be within the acceptable limits.

Table 2: Representative Ruggedness Data for the Analysis of this compound

ConditionAnalyst 1 (Assay %)Analyst 2 (Assay %)%RSD
Instrument 1, Day 1 99.9100.20.21
Instrument 2, Day 1 100.199.70.28
Instrument 1, Day 2 100.399.80.35
Instrument 2, Day 2 99.6100.00.28
Overall %RSD 0.31

Note: The data presented in this table is for illustrative purposes and represents typical results for a ruggedness study.

The successful demonstration of robustness and ruggedness ensures that the analytical method for this compound is reliable and suitable for its intended purpose of routine quality control analysis in a regulated environment.

Strategic Approaches for Control and Mitigation of Lesinurad Impurity 6 Di Lithium Salt

Principles of Impurity Control Strategy in Pharmaceutical Synthesis

A robust impurity control strategy is foundational to modern pharmaceutical manufacturing and is mandated by regulatory bodies worldwide. biomedres.us This strategy is built on the principles outlined in guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A (Impurities in New Drug Substances), ICH M7 (Mutagenic Impurities), and ICH Q11 (Development and Manufacture of Drug Substances). google.comtaylorfrancis.com

The core principles involve:

Understanding and Identification: The first step is to understand the impurity's origin. Impurities can arise from starting materials, by-products of the main reaction, intermediates, degradation products, reagents, or catalysts. pharmaguideline.com For "Lesinurad Impurity 6 Di-Lithium Salt," its name suggests it is a salt formed, potentially through the interaction of Lesinurad or a related intermediate with a lithium-containing reagent.

Risk Assessment: A scientific and risk-based approach is used to evaluate the potential impact of the impurity. taylorfrancis.com This involves assessing its potential toxicity, with particular attention to whether it could be genotoxic. taylorfrancis.com The control strategy's stringency depends on this risk assessment.

Process Understanding: A deep understanding of the manufacturing process is crucial. acs.org This includes identifying critical process parameters (CPPs) that influence the formation, fate, and purge of the impurity. researchgate.net For a di-lithium salt impurity, CPPs might include the stoichiometry of a lithium base, temperature, pH, and reaction time.

Control Strategy Implementation: Based on the risk assessment and process understanding, a planned set of controls is established. acs.org This can include controls on raw materials, in-process controls, and specifications for the final API. taylorfrancis.compharmaguideline.com The goal is to ensure the impurity is consistently maintained at or below an acceptable, qualified level.

This holistic approach ensures that quality is built into the process (Quality by Design, QbD), minimizing reliance on end-product testing alone to ensure the API meets its specifications. acs.org

Process Optimization for Minimizing Impurity Formation

Process optimization is a key proactive strategy to prevent or minimize the formation of impurities at their source.

Design of Experiments (DoE) in Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically determine the relationship between factors affecting a process and the output of that process. nih.govrroij.com By simultaneously varying multiple input factors, DoE can efficiently identify critical process parameters and their interactions, leading to an optimized process where impurity formation is minimized. researchgate.netnih.gov

For controlling "this compound," a DoE study could be designed to investigate the impact of several factors on its formation. A factorial or response surface design could explore variables such as the type of base, molar equivalent of the base, reaction temperature, and addition time. researchgate.net

Hypothetical DoE Study for Minimizing Di-Lithium Salt Formation Below is an interactive table illustrating a potential DoE setup. The response measured would be the percentage of "this compound" detected by HPLC.

Run OrderBase TypeBase EquivalentsTemperature (°C)Impurity Level (%)Comment
1n-BuLi2.1-780.45Low temperature, slight excess base
2n-BuLi2.5-780.85Increased base shows higher impurity
3n-BuLi2.1-400.95Higher temperature increases impurity
4n-BuLi2.5-401.75Worst case: high temp, high base
5LDA2.1-780.30Different base shows improvement
6LDA2.5-780.65Effect of excess base persists
7LDA2.1-400.70LDA less sensitive to temperature
8LDA2.5-401.20Interaction of temp and base evident
9n-BuLi2.0-780.15Stoichiometric control is critical
10LDA2.0-780.10Optimal conditions identified

The results from such a study would define an optimal operating space where the formation of the di-lithium salt is minimized while maximizing the yield of Lesinurad. nih.gov

Selection of High-Purity Raw Materials and Reagents

The quality of an API is directly linked to the quality of the raw materials, reagents, and solvents used in its synthesis. acs.orgnih.gov Impurities in starting materials can be carried through the synthetic process and end up in the final product. nih.gov In some cases, impurities in reagents can directly cause the formation of new API impurities. acs.org

For instance, a known issue in Lesinurad synthesis is the formation of a chlorinated impurity when the brominating agent (NBS) is contaminated with its chloro-analogue (NCS). acs.org A similar principle applies to controlling the "Di-Lithium Salt." The purity of the lithium-containing base used is critical. Furthermore, the quality of the Lesinurad precursor itself is vital; if the precursor contains impurities that are also susceptible to forming lithium salts, this will complicate purification efforts.

Impact of Raw Material Purity on Final Impurity Profile (Hypothetical Data)

Starting Material PurityLithium Reagent GradeResulting Di-Lithium Salt Impurity (%)
98.0%Standard Grade1.5
99.0%Standard Grade0.8
99.5%Standard Grade0.4
99.5%High Purity Grade0.15
>99.9%High Purity Grade<0.1

A rigorous supplier qualification program and stringent testing of incoming raw materials are therefore essential components of the control strategy. fda.gov

Control of Reaction Kinetics and Thermodynamics

Chemical reactions can often lead to different products depending on the reaction conditions, a concept known as kinetic versus thermodynamic control. pharmtech.comresearchgate.net

Kinetic Product: The product that forms the fastest, having the lowest activation energy. This is favored at lower temperatures and shorter reaction times. cmu.edu

In-Process Controls and Process Analytical Technology (PAT)

In-process controls (IPCs) and Process Analytical Technology (PAT) are essential for monitoring and controlling the manufacturing process in real-time to ensure consistent quality. nih.govnih.gov PAT involves using online, inline, or at-line analytical tools to measure critical process and quality attributes during manufacturing.

For controlling a di-lithium salt impurity, PAT could be implemented as follows:

Reactant Monitoring: An inline spectroscopic probe (e.g., FTIR or Raman) could monitor the concentration of the key reactants and the lithium base, ensuring precise stoichiometric control and preventing over-addition of the base.

Impurity Detection: Real-time HPLC or UPLC analysis can be used to monitor the formation of the impurity during the reaction. This allows for immediate corrective action if impurity levels begin to exceed a predetermined threshold.

Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count during crystallization, helping to optimize the process for impurity purging.

By providing a continuous stream of data, PAT enables a deeper process understanding and facilitates a shift from reactive problem-solving to proactive process control, thereby minimizing the formation of "this compound". nih.gov

Purification Techniques for Impurity Removal

Common purification techniques include:

Crystallization: This is the most common and effective method for purifying solid APIs in the pharmaceutical industry. pharmaguideline.com The process relies on the difference in solubility between the API and the impurity in a given solvent system. To remove a polar salt, one might:

Select a solvent system where the API has moderate solubility, but the salt impurity is highly soluble, thus remaining in the mother liquor upon crystallization.

Perform a pH adjustment before crystallization. By neutralizing the reaction mixture, the di-lithium salt could be converted back to a more soluble form or the API could be selectively precipitated, leaving the salt behind.

Chromatography: When crystallization is not sufficient to remove an impurity to the required level, chromatographic methods can be employed.

Preparative HPLC: This technique offers high resolution and can separate impurities with very similar structures to the API. For a polar salt, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method could be developed. biomedres.us

Ion-Exchange Chromatography: This method is specifically designed to separate ionic compounds and would be a targeted approach for removing a charged salt impurity.

Washing/Slurrying: If the impurity is primarily on the surface of the isolated API crystals, washing the filter cake with a solvent in which the impurity is soluble but the API is not can be a simple and effective purification step. acs.org Slurrying the crystalline product in a similar solvent can enhance this surface purification. acs.org

Comparison of Purification Techniques for a Polar Salt Impurity

TechniquePrinciplePros for Polar Salt RemovalCons
CrystallizationDifferential SolubilityCost-effective, scalable, highly effective for significant purity upgrades.May not be effective for very similar solubilities; can trap impurities (inclusions).
Preparative HPLCDifferential PartitioningHigh resolving power for difficult separations, applicable to a wide range of polarities.Expensive, solvent-intensive, may be less suitable for large-scale manufacturing. researchgate.net
Ion-Exchange ChromatographyIonic InteractionHighly specific for charged impurities like salts.Requires specific resins, can be complex to scale up.
Washing/SlurryingDifferential SolubilitySimple, fast, and inexpensive for removing surface impurities. acs.orgIneffective for impurities incorporated within the crystal lattice (inclusions).

By combining optimized synthesis with robust purification methods, the level of "this compound" can be effectively controlled, ensuring the final Lesinurad API meets the stringent quality standards required for pharmaceutical use.

Optimized Crystallization and Recrystallization Protocols

Crystallization is a fundamental purification technique in the pharmaceutical industry. The process of forming a crystalline solid from a solution can be highly selective, rejecting impurities from the crystal lattice and leaving them in the mother liquor. nih.govrsc.org The effectiveness of this process is dependent on a variety of factors, including solvent selection, temperature, cooling rate, and agitation.

For the control of this compound, the development of optimized crystallization protocols is a key strategy. The presence of impurities can significantly impact the crystallization process, sometimes even inhibiting nucleation or altering the crystal habit (the external shape of the crystal). nih.govmdpi.com Therefore, a thorough understanding of the solubility of both Lesinurad and Impurity 6 in various solvent systems is the first step.

Key considerations for optimizing crystallization to control Impurity 6 include:

Solvent Selection: The ideal solvent system will maximize the solubility of the impurity while minimizing the solubility of Lesinurad at the desired crystallization temperature. This differential solubility is the driving force for purification.

Supersaturation Control: Controlling the rate of supersaturation generation, whether through cooling, anti-solvent addition, or evaporation, is critical. A slow, controlled process generally leads to the formation of more perfect crystals with lower impurity incorporation. researchgate.net

Seeding Strategy: Introducing seed crystals of high-purity Lesinurad can promote the growth of the desired crystal form and size, potentially outcompeting the nucleation of impure crystals.

Washing: After filtration, a carefully selected wash solvent is crucial to remove the impurity-rich mother liquor from the surface of the Lesinurad crystals without dissolving a significant amount of the product. nih.gov

The table below illustrates a hypothetical optimization of a crystallization process aimed at reducing the level of Impurity 6.

ParameterInitial ProtocolOptimized ProtocolRationale for Change
Crystallization Solvent MethanolEthanol/Water (90:10)Improved differential solubility between Lesinurad and Impurity 6.
Cooling Rate 20°C/hour5°C/hourSlower cooling allows for more selective crystal growth, reducing impurity entrapment.
Final Temperature 5°C0°CLower temperature decreases Lesinurad solubility, increasing yield, while keeping impurity in solution.
Wash Solvent Cold MethanolCold Ethanol/Water (90:10)Prevents dissolution of the API while effectively removing surface impurities.

Preparative Chromatography for Impurity Isolation

When crystallization alone is insufficient to achieve the desired purity, or when the impurity needs to be isolated for characterization, preparative chromatography is a powerful tool. waters.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For Lesinurad and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method. researchgate.netnih.gov

Preparative HPLC allows for the isolation of specific fractions, enabling the collection of a purified sample of Lesinurad Impurity 6. asianpubs.org This is essential for obtaining reference standards for analytical method development and for toxicological studies.

Key aspects of using preparative chromatography for this purpose include:

Method Development: An analytical HPLC method is first developed to achieve a good separation between Lesinurad and Impurity 6. oup.com This method is then scaled up for preparative purposes.

Column Selection: A C18 column is often suitable for separating moderately polar compounds like Lesinurad and its related substances. nih.gov

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. The gradient and composition are optimized to maximize the resolution between the API and the impurity. oup.com

Loading Studies: To maximize throughput, the amount of crude material loaded onto the column is carefully studied to avoid overloading, which can lead to poor separation. waters.com

Fraction Collection: A detector (typically UV) monitors the column effluent, and automated fraction collectors are used to isolate the peak corresponding to Impurity 6.

Membrane Separations and Filtration Methodologies

Membrane-based technologies offer a modern and often more energy-efficient alternative to traditional purification methods. nih.gov These technologies use semi-permeable membranes to separate molecules based on size, shape, or charge. americanpharmaceuticalreview.comseppure.com For the purification of an API like Lesinurad from a smaller impurity, or for solvent exchange, techniques like organic solvent nanofiltration (OSN) can be highly effective. nih.govresearchgate.net

Potential applications of membrane technology in controlling Lesinurad Impurity 6 include:

Diafiltration: This process can be used to remove impurities from a suspension of API crystals. The crystal suspension is washed with fresh solvent that passes through the membrane, carrying away dissolved impurities while retaining the larger API crystals. nih.gov

Organic Solvent Nanofiltration (OSN): If there is a sufficient size difference between Lesinurad and Impurity 6, OSN can be used to separate them in solution. This is a pressure-driven process that avoids the need for heat, which can be beneficial for thermally sensitive compounds. seppure.com

Continuous Purification: Membrane systems can be integrated into continuous manufacturing processes, offering advantages in terms of consistency and efficiency over batch processes. rsc.org

The table below summarizes the applicability of different membrane filtration types.

Membrane TypeTypical Pore SizePrincipleApplication for Impurity 6 Control
Microfiltration 0.1 - 10 µmSievingRemoval of particulate matter, pre-filtration. americanpharmaceuticalreview.com
Ultrafiltration 2 - 100 nmSize ExclusionSeparation of macromolecules (not typically suitable for small molecule impurities).
Nanofiltration 1 - 10 nmSize/Charge ExclusionPotential for separating Lesinurad from smaller impurities or for solvent exchange (diafiltration). nih.govresearchgate.net
Reverse Osmosis < 1 nmDiffusionPrimarily used for desalination and water purification.

Stability Studies and Storage Conditions to Prevent Impurity Formation

Preventing the formation of Lesinurad Impurity 6 is as important as removing it. Stability studies are essential to understand how environmental factors such as heat, humidity, and light affect the drug substance, and to identify the conditions under which degradation occurs. oup.com This knowledge is used to establish appropriate storage conditions, re-test periods, and packaging to ensure the quality and safety of the API throughout its shelf life. researchgate.net

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic) to Mimic Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. nih.gov The goal is to rapidly identify potential degradation products, including Impurity 6, and to understand the degradation pathways. researchgate.netdphen1.com This information is crucial for developing stability-indicating analytical methods that can separate and quantify all potential degradants. youtube.comnih.gov

Studies on Lesinurad have shown that the drug is susceptible to degradation under certain stress conditions. It has been found to be labile to acidic and basic hydrolysis, as well as to oxidation. However, it demonstrates stability under neutral, thermal, and photolytic stress. nih.gov

A typical forced degradation study design for Lesinurad would involve the following conditions:

Acidic Hydrolysis: Exposure to hydrochloric acid (e.g., 1N HCl) at room temperature and elevated temperatures. nih.gov

Basic Hydrolysis: Exposure to sodium hydroxide (B78521) (e.g., 1N NaOH) at room temperature and elevated temperatures. nih.gov

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. journalagent.com

Thermal Degradation: Heating the solid drug substance (e.g., at 80°C). nih.gov

The table below summarizes the typical findings from forced degradation studies on Lesinurad.

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis 1N HCl, 4 hours, 80°CSignificant Degradation nih.gov
Basic Hydrolysis 1N NaOH, 4 hours, 80°CSignificant Degradation nih.gov
Oxidative 30% H₂O₂, 24 hours, RTSignificant Degradation nih.gov
Thermal 80°C, 48 hoursNo Significant Degradation nih.gov
Photolytic UV/Visible LightNo Significant Degradation nih.gov

These studies are fundamental to confirming that Impurity 6, if it is a degradation product, can be detected by the analytical methods used for routine quality control and stability monitoring. biopharminternational.comresearchgate.net

Long-Term and Accelerated Stability Testing Concepts

While forced degradation studies explore potential degradation pathways, long-term and accelerated stability studies are conducted to predict the shelf life of the drug substance under recommended storage conditions. ucm.es These studies are performed according to ICH guidelines.

Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. ucm.es

Accelerated Stability Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. Data from accelerated studies can be used to predict the shelf life in the long-term study. ucm.es

During these studies, samples of Lesinurad would be analyzed at specific time points for the appearance and growth of impurities, including Impurity 6. The results would be used to establish a re-test period for the drug substance. Stability studies on Lesinurad in rat plasma have been conducted to support pharmacokinetic studies, showing stability under various short-term and long-term storage conditions. nih.gov

Packaging and Environmental Control Strategies

Based on the understanding of Lesinurad's stability profile, appropriate packaging and environmental controls are implemented to protect it from conditions that could cause degradation and the formation of Impurity 6.

Protection from Moisture: Since many degradation reactions are hydrolytic, protecting the API from moisture is critical. This is achieved by using well-sealed containers with a low moisture vapor transmission rate. pharmadesiccants.comsanner-group.com For highly sensitive products, desiccants like silica (B1680970) gel or molecular sieves may be included in the packaging. sanner-group.compharmadesiccants.com

Protection from Light: Although studies indicate Lesinurad is not particularly photosensitive, it is standard practice for pharmaceutical products to be protected from light. pharmamanual.compharmaguideline.com This is accomplished by using opaque or amber-colored containers. lfatabletpresses.com For APIs, this often means storage in multi-layered, opaque bags within a protective drum.

Temperature Control: The stability of a drug substance is highly dependent on temperature. crownlspgroup.com Therefore, Lesinurad must be stored at a controlled temperature, as defined by the stability studies (e.g., controlled room temperature). emeraldfreight.com This control must be maintained throughout the supply chain, from the manufacturing facility to the drug product formulation site, a practice known as cold chain logistics, though not necessarily requiring refrigeration unless specified. tessol.innissin.bemedicapharma.com

By implementing these strategic controls, the formation of this compound can be minimized, ensuring the quality, safety, and efficacy of the Lesinurad drug substance.

Regulatory Science and Compliance for Lesinurad Impurity 6 Di Lithium Salt

International Council for Harmonisation (ICH) Guidelines on Impurities

The ICH has developed a comprehensive set of guidelines that are widely adopted by regulatory authorities around the world. These guidelines provide a scientific and risk-based approach to the control of impurities in new drug substances and products.

ICH Q3A (R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eufda.gov For an impurity like Lesinurad Impurity 6 Di-Lithium Salt, which may arise during the synthesis of Lesinurad, this guideline is of primary importance.

The guideline establishes thresholds for impurities based on the maximum daily dose of the drug substance. ich.org These thresholds trigger the need for reporting, identification, and, if necessary, qualification of the impurity. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or levels specified. ich.orgkobia.kr

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily Dose of Drug SubstanceReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

* Total Daily Intake

A manufacturer of Lesinurad would be required to monitor for the presence of this compound. If this impurity is consistently observed in batches of the drug substance above the reporting threshold, it must be reported in regulatory submissions. If it exceeds the identification threshold, its chemical structure must be elucidated. Should the level of the impurity surpass the qualification threshold, the manufacturer must provide data to demonstrate its safety. This can be achieved through toxicological studies or by providing evidence that the impurity has been adequately tested in safety and/or clinical studies of the drug substance. ich.orgkobia.kr

ICH Q3B (R2): Impurities in New Drug Products

Complementary to ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eu This guideline is pertinent to this compound if it is a degradation product that forms during the manufacturing or storage of the final Lesinurad drug product, or if it is a process impurity from the drug substance that persists in the final product. europa.euscribd.com

Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug product.

Table 2: ICH Q3B(R2) Thresholds for Reporting, Identification, and Qualification of Degradation Products

Maximum Daily Dose of Drug ProductReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0%1.0% or 5 µg TDI, whichever is lower1.0% or 5 µg TDI, whichever is lower
1 mg - 10 mg0.5%0.5% or 20 µg TDI, whichever is lower0.5% or 20 µg TDI, whichever is lower
> 10 mg - 100 mg0.2%0.2% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower
> 100 mg - 2 g0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 3 mg TDI, whichever is lower
> 2 g0.1%0.1%0.15%

* Total Daily Intake

Therefore, stability studies of the Lesinurad drug product are crucial to identify any degradation products, including the potential formation of this compound. If this impurity is detected and exceeds the relevant thresholds, it must be identified and qualified according to the principles outlined in the guideline. ikev.org

ICH Q3C (R7): Residual Solvents

The ICH Q3C(R7) guideline addresses the control of residual solvents in pharmaceutical products. europa.euich.orgeuropa.euresearchgate.net These are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.org If the synthesis of Lesinurad or this compound involves the use of organic solvents, this guideline is applicable.

ICH Q3C classifies residual solvents into three classes based on their toxicity:

Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

Class 2: Solvents to be limited, non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities.

Class 3: Solvents with low toxic potential.

The guideline provides Permitted Daily Exposure (PDE) limits for Class 2 solvents and recommends that Class 3 solvents be limited by Good Manufacturing Practice (GMP).

Table 3: Examples of ICH Q3C Solvent Classification and Limits

ClassExample SolventsLimit
Class 1 Benzene, Carbon tetrachlorideShould be avoided
Class 2 Acetonitrile (B52724), Toluene, MethanolSpecific PDE limits (e.g., Acetonitrile: 4.1 mg/day)
Class 3 Acetic acid, Ethanol, AcetoneLimited by GMP, generally ≤ 5000 ppm

The manufacturing process for Lesinurad and its impurities must be designed to minimize the presence of residual solvents in the final product to levels at or below the established limits.

ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu An impurity like this compound must be assessed for its mutagenic potential. researchgate.net

The guideline outlines a classification system for impurities based on their mutagenic and carcinogenic potential:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the drug substance, with no mutagenicity data.

Class 4: Alerting structure, but the alert is also present in the drug substance or related compounds which have been shown to be non-mutagenic.

Class 5: No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.

For impurities classified as Class 1, 2, or 3, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is generally applied for lifetime exposure. ich.org Impurities in Class 4 and 5 are treated as non-mutagenic impurities and are controlled according to ICH Q3A/B guidelines. veeprho.com A review of the New Drug Application for Lesinurad by the FDA indicated that the assessment of potential genotoxic impurities was generally found to be acceptable under the ICH M7 guideline. fda.gov

Major Pharmacopoeial Requirements for Impurities

Pharmacopoeias establish legally enforceable standards for the quality of medicines. For drugs marketed in the United States, the United States Pharmacopeia (USP) is the primary authority.

United States Pharmacopeia (USP)

While there is currently no specific monograph for Lesinurad or its impurities in the USP, the general chapters of the USP provide a framework for the control of impurities. tga.gov.au

USP General Chapter <1086> Impurities in Drug Substances and Drug Products provides definitions and general principles for identifying and controlling impurities. uspnf.comusp.orgtriphasepharmasolutions.compharmacopeia.cndrugfuture.com It distinguishes between organic impurities, inorganic impurities, and residual solvents. The chapter emphasizes that impurities are critical quality attributes that can affect the safety and efficacy of a drug. uspnf.com

The chapter also defines different types of impurities: uspnf.comdrugfuture.com

Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the drug substance or drug product specification.

Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed.

Degradation Product: An impurity resulting from a chemical change in the drug substance during manufacturing or storage. uspnf.com

For a non-compendial substance like Lesinurad, the control of impurities would be governed by the approved New Drug Application (NDA). The FDA's review of the Lesinurad NDA confirmed that the specification limits for specified organic impurities were acceptable based on toxicological studies. fda.gov Any reference standard used for the identification and control of this compound should be traceable to a USP or other pharmacopeial standard where available. synzeal.comaxios-research.com

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia (Ph. Eur.) does not feature a specific monograph for Lesinurad or its impurities, including this compound. In the absence of a dedicated monograph, the control of impurities is governed by the general monograph "Substances for pharmaceutical use" (2034). drugfuture.comeuropa.eu This general monograph is a cornerstone of the Ph. Eur.'s approach to impurity control, working in concert with other general texts to provide a comprehensive framework. edqm.euedqm.eu

The key principles outlined in the Ph. Eur. for the control of organic impurities in active substances are legally binding and harmonized with the ICH Q3A guidelines. edqm.euedqm.eu These principles mandate that organic impurities are to be reported, identified where possible, and qualified. edqm.eu The general monograph provides thresholds for these actions, which are applicable unless a specific monograph dictates otherwise. drugfuture.com

Should a new manufacturing process lead to the emergence of a new impurity not covered by existing specifications, it is incumbent upon the manufacturer to develop a suitable test for its control and include it in the substance's specification. edqm.euedqm.eu The Ph. Eur. also provides general chapters that are referenced for specific types of impurities, such as residual solvents (Chapter 5.4, referencing ICH Q3C) and elemental impurities (Chapter 5.20, referencing ICH Q3D). edqm.euedqm.eu

General Framework for Impurity Control in Ph. Eur. (in the absence of a specific monograph):

Guideline/Chapter Relevance to Impurity Control
General Monograph 2034Establishes general requirements for reporting, identification, and qualification of organic impurities. drugfuture.comedqm.eu
General Text 5.10Provides definitions, explanations, and recommendations to interpret tests for related substances. edqm.euedqm.eu
General Chapter 5.4Refers to ICH Q3C for the control of residual solvents. edqm.euedqm.eu
General Chapter 5.20Refers to ICH Q3D for the control of elemental impurities. edqm.euedqm.eu

Japanese Pharmacopoeia (JP)

Similar to the European Pharmacopoeia, the Japanese Pharmacopoeia (JP) does not currently list a specific monograph for Lesinurad or its impurities, such as this compound. Therefore, the control strategies for such impurities fall under the general principles of quality assurance for medicines in Japan as outlined in the JP. mhlw.go.jp

The JP, like other major pharmacopoeias, has harmonized its fundamental principles for impurity control with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, Q3B, and Q3D. pmda.go.jp This means that the requirements for identifying, qualifying, and setting limits for impurities in a drug substance like Lesinurad would follow the internationally accepted standards. The JP provides general test methods and chapters that cover various aspects of quality control, including chromatography and limit tests for specific inorganic impurities, which would be applied as appropriate. drugfuture.comnihs.go.jp For elemental impurities, the JP has been updated to implement the ICH Q3D guideline, moving away from older heavy metals tests to a more comprehensive risk-based approach. pmda.go.jppmda.go.jp

For a specified, unidentified impurity like this compound, a manufacturer seeking registration in Japan would need to provide data according to these general principles, justifying the proposed acceptance criteria based on the ICH thresholds and a thorough risk assessment.

Impurity Reporting and Qualification Thresholds (Conceptual Framework, No Specific Values)

The reporting, identification, and qualification of impurities are governed by a tiered system of thresholds, a concept central to the ICH Q3A(R2) and Q3B(R2) guidelines, which have been adopted by major regulatory bodies. ich.orgjpionline.orgtga.gov.au These thresholds are not arbitrary; they are linked to the maximum daily dose (MDD) of the drug substance, ensuring that patient exposure to any given impurity remains within safe limits. pda.org The framework is designed to focus analytical and toxicological efforts on those impurities that pose the greatest potential risk.

The conceptual framework involves three key thresholds:

Reporting Threshold : This is the level at or above which an impurity must be reported in a regulatory submission. jpionline.orgfda.gov It serves as a practical limit for routine analytical reporting, ensuring that all significant impurities are documented. jpionline.orgich.org

Identification Threshold : An impurity present at a level exceeding this threshold must have its structure elucidated. jpionline.orgslideshare.net The process of identification involves characterizing the impurity using appropriate analytical techniques. jpionline.org

Qualification Threshold : If an impurity is present above this level, it must be "qualified." jpionline.orgslideshare.net Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov This can be achieved through toxicological studies, or by demonstrating that the impurity is a significant metabolite in humans or animals, or by referencing adequate existing literature. tga.gov.aufda.gov

This tiered approach ensures a systematic and scientifically sound evaluation of impurities. premier-research.com Impurities found at levels below the qualification threshold are generally not considered to pose a significant safety risk that would warrant a full toxicological assessment. fda.gov However, specific thresholds may be adjusted for impurities known to be unusually potent or toxic. edqm.euedqm.eu

Conceptual Threshold Framework:

Threshold Type Purpose Action Triggered
ReportingTo document the presence of impurities above a minimal level. fda.govInclusion of the impurity and its quantity in regulatory documentation. ich.org
IdentificationTo determine the chemical structure of an unknown impurity. jpionline.orgStructural elucidation using analytical methods is required. jpionline.org
QualificationTo establish the biological safety of an impurity at a specific concentration. fda.govA safety assessment, potentially including toxicological studies, is necessary. pda.orgfda.gov

Risk Assessment Methodologies for Impurities in Drug Substances

A risk-based approach is fundamental to the modern regulatory management of pharmaceutical impurities. windows.net The ICH Q9 guideline on Quality Risk Management (QRM) provides a systematic framework for these activities. ideagen.comqualio.com The primary goal of QRM is to identify, analyze, and evaluate risks to product quality and, by extension, patient safety, and then to implement appropriate control measures. ideagen.com

The QRM process for impurities involves several key stages:

Risk Assessment : This is the foundational step and consists of:

Risk Identification : Systematically identifying all potential impurities that could arise from the manufacturing process, starting materials, intermediates, degradation, or storage. windows.netqualio.com Tools like fishbone diagrams or process mapping can be employed to understand potential sources of impurities. windows.netispe.org

Risk Analysis : Estimating the risk associated with identified impurities. europa.eu This involves considering the potential severity of harm and the probability of its occurrence. europa.eu For impurities, this relates to their toxicological profile and their expected levels in the final drug substance.

Risk Evaluation : Comparing the analyzed risk against given risk criteria. europa.eu This step determines the significance of the risk and helps decide whether the impurity levels are acceptable or require mitigation.

Risk Control : This stage focuses on reducing or accepting risks. ideagen.com For impurities, this could involve optimizing the manufacturing process to minimize the formation of an impurity, introducing a purification step, or justifying the acceptance of the impurity at a specific level based on qualification data. freyrsolutions.com

Risk Communication : The ongoing exchange of information about risks and their management between decision-makers and stakeholders. ideagen.com

Risk Review : The regular monitoring of the outcomes of the risk management process. ideagen.comispe.org This is a continuous process to ensure that control measures remain effective and to re-evaluate risks in light of new data.

A cross-functional team, including experts from development, manufacturing, quality, and regulatory affairs, is crucial for an effective risk assessment. windows.netispe.org This ensures a comprehensive evaluation of all potential sources and impacts of impurities like this compound.

Documentation and Data Management for Regulatory Submissions

Comprehensive and well-organized documentation is a critical component of any regulatory submission. scilife.io For impurities such as this compound, the documentation serves as the primary evidence to demonstrate that the impurity is adequately controlled and that the drug substance is safe for its intended use.

The regulatory submission, typically in the Common Technical Document (CTD) format, must include detailed information on impurities. Key documentation includes:

Impurity Profile Summary : A summary of the actual and potential impurities, including their origin (e.g., starting materials, by-products, degradants). ich.orgfda.gov

Analytical Procedures : Detailed descriptions of the analytical methods used for the detection and quantification of impurities. fda.gov Crucially, this section must include documented evidence that the analytical procedures are validated and suitable for their intended purpose, as per ICH Q2 guidelines. fda.govich.org

Batch Analysis Data : Quantitative results for impurities from multiple batches of the drug substance, particularly those used in clinical and stability studies, as well as batches representative of the commercial process. ich.orgfda.goveuropa.eu Results should be presented numerically, not in general terms like "complies." ich.orgeuropa.eu

Justification of Specifications : A rationale for the proposed acceptance criteria for each specified impurity. fda.gov This justification should be based on batch data, stability studies, and the qualification of the impurity. fda.govfda.gov

Qualification Data : If an impurity exceeds the qualification threshold, the submission must contain the data package that establishes its biological safety. fda.govfda.gov

Effective data management is essential throughout the drug development lifecycle to ensure the integrity and accessibility of this information. freyrsolutions.com The adoption of structured content and data management (SCDM) systems is an emerging approach to improve efficiency in compiling and reviewing regulatory submissions by allowing information to be modularized and reused. nih.gov

Future Research Directions in Pharmaceutical Impurity Science Relevant to Lesinurad Impurity 6 Di Lithium Salt

Predictive Modeling and Computational Chemistry for Impurity Genesis

A significant shift in impurity management involves moving from a reactive to a predictive stance. By leveraging computational tools, it is becoming increasingly possible to anticipate the formation of impurities before they are detected in a laboratory setting. This proactive approach utilizes knowledge of reaction mechanisms, degradation pathways, and the inherent reactivity of the drug molecule and associated reagents. nih.govmdpi.com

Reaction Mechanism Prediction for By-Product Formation

The synthesis of a complex molecule like Lesinurad can involve multiple steps where side reactions may lead to the formation of process-related impurities. researchgate.net Predicting these by-products is a key area of research. Mathematical modeling and computational chemistry are being employed to simulate reaction kinetics and mechanisms. researchgate.netnih.gov By understanding the fundamental steps of a chemical reaction, researchers can predict the likelihood of competing pathways that result in impurity formation.

Computational methods can analyze factors such as the electronic structure of reactants and intermediates to identify potential side reactions. mdpi.comnih.gov This allows for the optimization of reaction conditions (e.g., temperature, pressure, catalysts) to favor the desired product and minimize the generation of by-products like potential precursors to Lesinurad Impurity 6. This predictive power helps in designing more robust and cleaner synthetic routes from the outset, aligning with the principles of Quality-by-Design (QbD). mdpi.comijpsjournal.com

Table 1: Computational Approaches in Reaction Mechanism Prediction

Computational Method Application in Impurity Prediction Key Benefit
Density Functional Theory (DFT) Maps electronic densities to identify moieties liable to degradation or side reactions. mdpi.com Provides early identification of reactive sites on a molecule.
Kinetic Modeling Simulates reaction rates to predict the yield of products and by-products under various conditions. researchgate.net Allows for process optimization to minimize impurity formation.
Molecular Docking Predicts interactions between reactants, catalysts, and intermediates. nih.gov Helps in understanding catalyst-driven side reactions.

In Silico Tools for Degradation Pathway Forecasting

Beyond synthesis, impurities can also form when a drug substance degrades due to environmental factors like heat, light, humidity, or interaction with excipients. nih.gov In silico (computer-based) tools are becoming indispensable for forecasting these degradation pathways. nih.gov

Software programs like Zeneth utilize a knowledge base of chemical degradation rules to predict the potential breakdown products of a given API under various stress conditions (e.g., pH, temperature, oxidation). lhasalimited.orgacs.orglhasalimited.orgspringernature.com These tools can assess a molecule's structure, identify labile functional groups, and generate a tree of potential degradants. lhasalimited.org For a compound like Lesinurad, such a tool could predict how its structure might change over time, potentially leading to impurities. This predictive capability is crucial for designing stable formulations and establishing appropriate storage conditions. Studies have demonstrated that the predictive power of these tools has significantly increased over time with the expansion of their underlying knowledge bases. lhasalimited.orgacs.org

Table 2: Features of In Silico Degradation Prediction Tools

Feature Description Relevance to Impurity Science
Knowledge-Based Rules Incorporates a vast library of known chemical degradation transformations. lhasalimited.orgacs.orgspringernature.com Predicts likely degradation products based on established chemical principles.
Condition Simulation Allows users to specify environmental conditions like pH, temperature, and presence of oxygen or light. lhasalimited.org Mimics forced degradation studies to identify potential impurities early.
Excipient Interaction Assessment Can evaluate potential reactions between the API and common pharmaceutical excipients. nih.govlhasalimited.org Helps prevent the formation of impurities arising from API-excipient incompatibility.

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

As regulatory agencies demand ever-lower limits for impurities, the need for more powerful analytical techniques becomes paramount. nih.gov The future of impurity profiling for substances like Lesinurad Impurity 6 Di-Lithium Salt lies in technologies that offer unprecedented sensitivity and efficiency, allowing for the detection and quantification of impurities at ultra-trace levels. ijfmr.com

Enhanced Sensitivity and Selectivity in Hyphenated Techniques

Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern impurity analysis. ijfmr.comajrconline.org The future in this area points towards further enhancements in the sensitivity and resolution of these combined systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful and widely used technique for impurity identification. tandfonline.com Future developments focus on high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, which provide highly accurate mass measurements. biomedres.us This accuracy allows for the confident determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) : Essential for analyzing volatile and semi-volatile impurities, future GC-MS systems will see improvements in ionization techniques and detector sensitivity, enabling the detection of residual solvents and other volatile impurities at lower levels. apacsci.com

LC-NMR : The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about impurities without the need for their physical isolation, which can be a time-consuming process. ijfmr.com

These advanced hyphenated methods are crucial for detecting and characterizing unexpected impurities that may not have been predicted by computational models. ijfmr.comijpsonline.com

Miniaturized and Automated Impurity Profiling Systems

Another major trend is the move towards smaller, faster, and more automated analytical systems. pharmiweb.com Miniaturization and automation offer significant advantages in the high-throughput environment of pharmaceutical development, reducing sample and solvent consumption while increasing speed and reproducibility. synthace.comrsc.org

Microfluidics and Lab-on-a-Chip : These technologies integrate analytical functions like sample preparation, separation, and detection onto a single microchip. nih.govnih.gov This drastically reduces the scale of the analysis, leading to faster results and lower costs. nih.gov

Automated Robotic Platforms : Robotic workstations are being developed to perform parallel, small-scale analytical purification and analysis. nih.gov These systems can automate complex workflows, from sample preparation using miniaturized chromatography columns to analysis, freeing up scientists' time and eliminating manual errors. synthace.comnih.gov

The combination of miniaturization and automation will enable more extensive impurity screening earlier in the drug development process, leading to more robust quality control. pharmiweb.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Impurity Data Analysis

The vast and complex datasets generated by modern analytical techniques present a new challenge: how to interpret them effectively. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to meet this challenge, transforming pharmaceutical quality control into a smarter, more predictive discipline. ijpsjournal.comijpsjournal.com

Predictive Impurity Profiling : ML models can be trained on historical data from forced degradation studies and manufacturing batches to predict the emergence of impurities under different conditions. ijpsjournal.com

Automated Peak Detection and Identification : AI can enhance the accuracy and efficiency of data analysis from techniques like HPLC by automating the detection, integration, and classification of impurity peaks in complex chromatograms. amazonaws.com This reduces manual review time and improves consistency.

Process Optimization : By analyzing real-time data from manufacturing processes, ML algorithms can identify the critical process parameters that influence impurity formation, enabling continuous process verification and optimization. ijpsjournal.com

The integration of AI is poised to create a fully automated and intelligent analytical workflow, revolutionizing quality control and ensuring the consistent purity and safety of pharmaceutical products. ijpsjournal.comamazonaws.com

Green Chemistry Approaches to Impurity Mitigation

The principles of green chemistry offer a proactive framework for minimizing the generation of impurities during the synthesis of active pharmaceutical ingredients (APIs) like Lesinurad. pfizer.comispe.orgncfinternational.it This approach, also known as sustainable chemistry, focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com By integrating these principles into the manufacturing process, the formation of byproducts such as Lesinurad Impurity 6 can be significantly curtailed, leading to a purer final product and a more sustainable manufacturing lifecycle. instituteofsustainabilitystudies.comresearchgate.net

Key Green Chemistry Principles for Impurity Reduction:

Waste Prevention: The primary principle is to prevent waste generation rather than treating it after it has been created. ncfinternational.itinstituteofsustainabilitystudies.com In the context of Lesinurad synthesis, this involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ncfinternational.itinstituteofsustainabilitystudies.com This reduces waste at the atomic level.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic and contribute to pollution. jddhs.com Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO2, or even solvent-free reaction conditions. instituteofsustainabilitystudies.comijirt.org This shift can alter reaction pathways, potentially inhibiting the formation of certain impurities.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. ispe.orgncfinternational.it For instance, employing highly selective catalysts in the synthesis of Lesinurad could prevent side reactions that lead to impurity formation. researchgate.net

Real-Time Analysis for Pollution Prevention: The development of in-process analytical techniques allows for real-time monitoring of reactions. ncfinternational.itresearchgate.net This enables immediate adjustments to prevent the formation of impurities and ensure the process remains within the desired parameters.

The table below illustrates a conceptual comparison between traditional and green chemistry approaches that could be applied to mitigate impurities during pharmaceutical synthesis.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Pharmaceutical Synthesis

Principle Traditional Approach Green Chemistry Approach Impact on Impurity Mitigation
Solvent Use Use of hazardous organic solvents (e.g., dichloromethane, benzene). instituteofsustainabilitystudies.com Use of safer solvents like water, ethanol, or supercritical fluids; solvent-free reactions. jddhs.comijirt.org Reduces solvent-related impurities and alters reaction selectivity to minimize byproduct formation.
Reagent Type Use of stoichiometric reagents, often leading to significant waste. ncfinternational.it Use of highly selective catalytic reagents. ispe.orgncfinternational.it Increases reaction efficiency and selectivity, directly reducing the formation of process-related impurities.
Process Monitoring End-product testing for quality control. Real-time, in-process monitoring and control. researchgate.net Allows for immediate correction of deviations that could lead to impurity formation.
Energy Use High-energy processes requiring significant heating or cooling. Use of energy-efficient methods like microwave-assisted synthesis or reactions at ambient temperatures. researchgate.netijirt.org Can prevent thermal degradation of the API, a common source of impurities.
Waste Management Treatment and disposal of waste after the process is complete. Designing processes to prevent waste generation from the outset. ncfinternational.itinstituteofsustainabilitystudies.com Fundamentally reduces the quantity of impurities that need to be removed and managed.

By adopting these green chemistry strategies, the pharmaceutical industry can not only reduce its environmental footprint but also enhance the purity and quality of its products, minimizing the presence of compounds like this compound. instituteofsustainabilitystudies.com

Harmonization of Global Regulatory Standards for Complex Impurity Entities

The regulation of pharmaceutical impurities is a critical aspect of ensuring drug safety and quality. Global harmonization of these standards, spearheaded by organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), aims to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.orgpharmtech.com However, the increasing complexity of drug molecules and their associated impurities, such as the salt forms of impurities like this compound, presents unique challenges to these harmonization efforts. aquigenbio.comfreyrsolutions.com

Complex impurity entities, including salts, isomers, and polymorphic forms, require a more nuanced regulatory approach than simple, well-defined impurities. The di-lithium salt structure of an impurity, for example, may have different physicochemical properties (e.g., solubility, stability, hygroscopicity) compared to its free-base counterpart. These differences can impact analytical detection, isolation, and toxicological assessment, making the application of existing general guidelines challenging.

Future research and regulatory efforts will need to focus on:

Developing Specific Guidelines: There is a growing need for specific guidelines that address the identification, characterization, and qualification of complex impurities. This includes establishing appropriate analytical techniques and setting scientifically justified acceptance criteria for these entities. freyrsolutions.com

Advanced Analytical Techniques: The reliable detection and characterization of complex impurities necessitate the use of advanced analytical methods. biomedres.us Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and supercritical fluid chromatography (SFC) are becoming essential for elucidating the structures of these complex molecules. apacsci.com

Risk-Based Assessment: A comprehensive risk-based approach is crucial for evaluating the potential impact of complex impurities on product quality and patient safety. freyrsolutions.comijdra.com This involves considering the impurity's structure, its potential for degradation, and its toxicological profile.

International Collaboration: Continued collaboration between global regulatory agencies (like the FDA and EMA), pharmacopoeias, and the pharmaceutical industry is essential to achieving true harmonization. pharmtech.comaquigenbio.com This collaboration helps streamline the drug development process and reduces the burden on manufacturers operating in multiple markets. aquigenbio.com

The table below summarizes key ICH guidelines and their relevance to the control of complex impurities.

Table 2: Key ICH Guidelines and Relevance to Complex Impurity Entities

Guideline Title Relevance to Complex Impurities (e.g., this compound)
ICH Q3A(R2) Impurities in New Drug Substances gmpinsiders.comeuropa.eu Provides a framework for the content and qualification of impurities. For complex entities, it highlights the need for robust identification and characterization, as the threshold for qualification may need to be scientifically justified based on the impurity's unique properties. fda.gov
ICH Q3B(R2) Impurities in New Drug Products gmpinsiders.comeuropa.eu Addresses impurities arising from degradation or interaction with excipients. The stability and reactivity of a salt form of an impurity can differ from the free form, necessitating specific stability studies. gmpinsiders.com
ICH Q3D(R1) Guideline for Elemental Impurities europa.eu While focused on elemental impurities, its risk-based approach to control can serve as a model for managing other complex impurities where potential toxicity is a concern. ijdra.com
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities europa.eu Provides a framework for assessing mutagenic potential. The structure of a complex impurity must be carefully evaluated to determine if this guideline is applicable.

Achieving global harmonization for complex impurity entities like this compound is an ongoing process that requires scientific innovation, regulatory evolution, and strong international cooperation to ensure the highest standards of drug quality and safety worldwide. aquigenbio.comfda.gov

Q & A

Q. How can researchers identify and confirm the structural integrity of Lesinurad Impurity 6 Di-Lithium Salt in synthetic batches?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (¹H, ¹³C, ⁷Li) to confirm molecular weight, lithium coordination, and structural features. For example, ⁷Li NMR can resolve lithium environments in the salt form .
  • Cross-validate purity via HPLC-UV/Vis with a phenyl-hexyl column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to separate impurities. Retention time and UV spectra should align with reference standards .

Q. What experimental protocols are recommended for synthesizing this compound with minimal by-products?

Methodological Answer:

  • Optimize reaction conditions (temperature, pH, stoichiometry) during lithiation. For example, maintain pH >10 using LiOH to ensure complete salt formation while avoiding hydrolysis of the triazole-thioacetate core .
  • Monitor intermediates via thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress. Key markers: disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the carboxylate band (~1600 cm⁻¹) .

Q. How should solubility and stability studies be designed for this compound in aqueous media?

Methodological Answer:

  • Conduct equilibrium solubility experiments in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation .
  • For stability, perform forced degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and oxidative (H₂O₂) conditions. Quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Methodological Answer:

  • Standardize experimental parameters (e.g., ionic strength, buffer composition) using IUPAC guidelines .
  • Apply multivariate statistical analysis (e.g., PCA) to datasets to identify confounding variables. For example, discrepancies may arise from residual solvents or polymorphic forms .
  • Example table for solubility comparison:
StudySolubility (mg/mL, pH 6.8)Temperature (°C)Method
A12.3 ± 0.525Shake-flask
B9.8 ± 0.337HPLC

Q. What mechanistic insights explain the interaction of this compound with URAT1 transporters?

Methodological Answer:

  • Use radioligand binding assays with [¹⁴C]-labeled impurity to measure competitive inhibition against Lesinurad. Calculate IC₅₀ values and compare binding kinetics .
  • Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions. Focus on salt-bridge formation between lithium ions and URAT1’s extracellular loop residues .

Q. How can advanced characterization techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • Combine powder X-ray diffraction (PXRD) and solid-state NMR to identify lattice variations. For example, distinct PXDR peaks at 2θ = 12.5° and 18.3° indicate polymorphic transitions .
  • Use thermogravimetric analysis (TGA) to assess hydration states. A weight loss of 5–7% below 150°C suggests bound water molecules affecting crystallinity .

Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical studies involving this impurity?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/ED₅₀ calculations. Use Akaike’s Information Criterion (AIC) to compare model fits .
  • Address batch-to-batch variability via ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) for pharmacokinetic parameters like Cₘₐₓ and AUC .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Adhere to ICH Q11 guidelines for critical process parameters (CPPs). Document raw material sources (e.g., Sigma-Aldrich LiOOCCOOLi, CAS 553-91-3) and purity thresholds (>99.5%) .
  • Share supplementary datasets (e.g., NMR raw files, HPLC chromatograms) in repositories like Zenodo, following FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.